Cas no 2229632-52-2 (3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid)

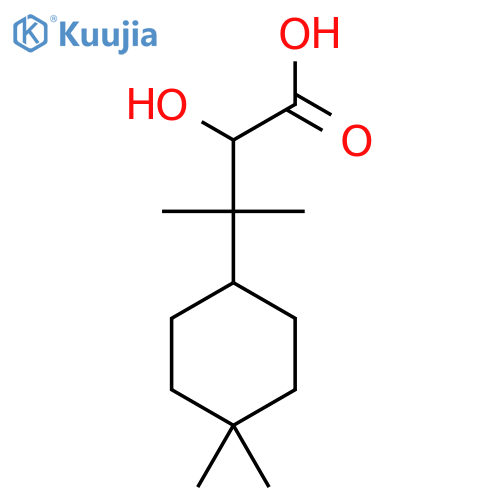

2229632-52-2 structure

商品名:3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid

- 2229632-52-2

- EN300-1775224

-

- インチ: 1S/C13H24O3/c1-12(2)7-5-9(6-8-12)13(3,4)10(14)11(15)16/h9-10,14H,5-8H2,1-4H3,(H,15,16)

- InChIKey: ANVKJIBMKHUNPM-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C(C)(C)C1CCC(C)(C)CC1

計算された属性

- せいみつぶんしりょう: 228.17254462g/mol

- どういたいしつりょう: 228.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 57.5Ų

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1775224-0.25g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 0.25g |

$1642.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-1.0g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 1g |

$1785.0 | 2023-06-03 | ||

| Enamine | EN300-1775224-0.05g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 0.05g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-1g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 1g |

$1785.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-0.5g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 0.5g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-10.0g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 10g |

$7681.0 | 2023-06-03 | ||

| Enamine | EN300-1775224-2.5g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 2.5g |

$3501.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-10g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 10g |

$7681.0 | 2023-09-20 | ||

| Enamine | EN300-1775224-5.0g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 5g |

$5179.0 | 2023-06-03 | ||

| Enamine | EN300-1775224-0.1g |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |

2229632-52-2 | 0.1g |

$1572.0 | 2023-09-20 |

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2229632-52-2 (3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量